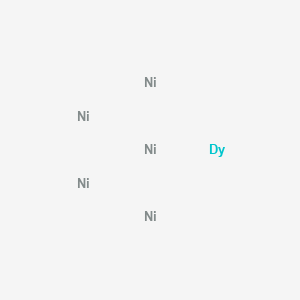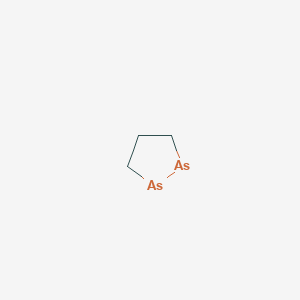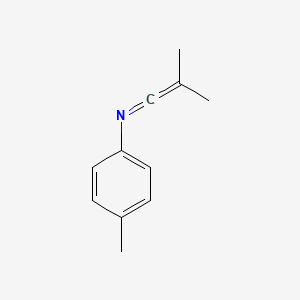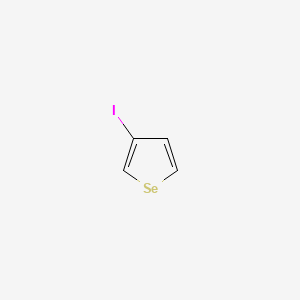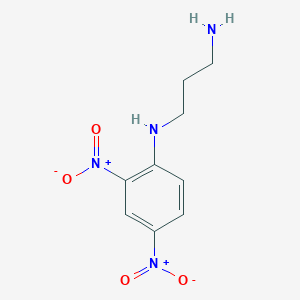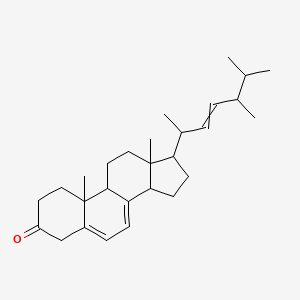
Ergosta-5,7,22-trien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ergosta-5,7,22-trien-3-one is a sterol derivative commonly found in fungi and some plants It is structurally related to ergosterol, a key component of fungal cell membranes
Preparation Methods
Synthetic Routes and Reaction Conditions: Ergosta-5,7,22-trien-3-one can be synthesized from 5α-ergost-7-en-3-one through a series of chemical reactions. One common method involves methylation of ergosta-1,4,7-trien-3-one, followed by epoxidation and subsequent reduction to yield the desired compound .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as fungi. High-speed counter-current chromatography (HSCCC) is a technique used to separate and purify this compound from crude extracts .
Chemical Reactions Analysis
Types of Reactions: Ergosta-5,7,22-trien-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into other oxidized derivatives.
Reduction: Hydrogenation under alkaline conditions can yield 5β-ergosta-7,22-dien-3-one.
Substitution: The compound can undergo substitution reactions, such as forming dibromo derivatives when reacted with bromine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Bromine in an organic solvent like chloroform.
Major Products:
Oxidation: Various oxidized sterols.
Reduction: 5β-ergosta-7,22-dien-3-one.
Substitution: Dibromo derivatives.
Scientific Research Applications
Ergosta-5,7,22-trien-3-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other sterol derivatives.
Biology: Studied for its role in fungal cell membrane integrity and function.
Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of vitamin D2 through UV irradiation.
Mechanism of Action
The mechanism of action of ergosta-5,7,22-trien-3-one involves its interaction with cell membranes. In fungi, it integrates into the cell membrane, affecting its fluidity and permeability. This compound also serves as a precursor for ergocalciferol (vitamin D2) when exposed to UV light . The molecular targets include enzymes involved in sterol biosynthesis, making it a potential target for antifungal drugs .
Comparison with Similar Compounds
Ergosterol (Ergosta-5,7,22-trien-3β-ol): A key component of fungal cell membranes with similar structural features.
Ergosta-4,6,8,22-tetraen-3-one: Another sterol derivative with distinct double bond positions.
Ergosta-7,9(11),22-trien-3β-ol: Known for its anti-inflammatory properties.
Uniqueness: Ergosta-5,7,22-trien-3-one is unique due to its specific double bond configuration and its role as a precursor for vitamin D2 synthesis. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-1,2,4,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,18-20,24-26H,11-17H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOYORLWXHMOKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(=O)C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10287128 |
Source


|
| Record name | Ergosta-5,7,22-trien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10287128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23454-50-4 |
Source


|
| Record name | Ergosta-5,7,22-trien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10287128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
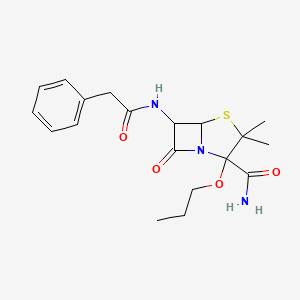
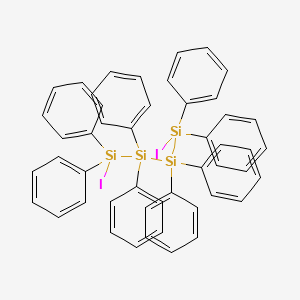
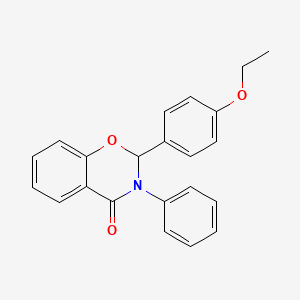
![N-[(3S)-1-Chloro-5-methyl-2-oxohexan-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14710258.png)

